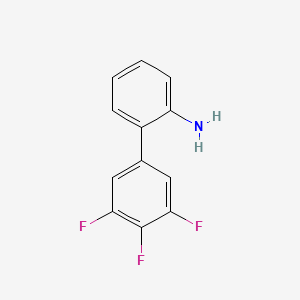

2-(3,4,5-Trifluorophenyl)aniline

Description

The exact mass of the compound 2-(3,4,5-Trifluorophenyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-(3,4,5-Trifluorophenyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4,5-Trifluorophenyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4,5-trifluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N/c13-9-5-7(6-10(14)12(9)15)8-3-1-2-4-11(8)16/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTIKVBVUYPQUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60658041 | |

| Record name | 3',4',5'-Trifluoro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60658041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915416-45-4 | |

| Record name | 2-(3,4,5-Trifluorophenyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915416-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trifluoro-2'-aminobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915416454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4',5'-Trifluoro[1,1'-biphenyl]-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60658041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4',5'-trifluorobiphenyl-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRIFLUORO-2'-AMINOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10XDA3W53S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

2-(3,4,5-Trifluorophenyl)aniline CAS number 915416-45-4

Topic: 2-(3,4,5-Trifluorophenyl)aniline (CAS 915416-45-4) Context: Advanced Intermediate for Agrochemical & Pharmaceutical Synthesis[1]

Executive Summary: The Fluorinated Biaryl Scaffold

2-(3,4,5-Trifluorophenyl)aniline (CAS 915416-45-4) is a specialized biaryl building block characterized by an electron-deficient trifluorophenyl ring orthogonal to an electron-rich aniline moiety.[1] In the landscape of modern organic synthesis, this molecule serves as a critical "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.

Its primary industrial significance lies in its role as the key intermediate for Fluxapyroxad , a succinate dehydrogenase inhibitor (SDHI) fungicide.[1] Beyond agrochemicals, the 3,4,5-trifluoro substitution pattern is highly valued in medicinal chemistry for its ability to block metabolic oxidation (P450 metabolism) at the exposed phenyl ring while modulating the pKa of the aniline nitrogen, thereby influencing the binding affinity and solubility of downstream amides and ureas.

Chemical Architecture & The "Fluorine Advantage"

To understand the utility of CAS 915416-45-4, one must analyze the electronic interplay between its two rings.

Electronic Descriptors & Physical Properties

| Property | Value | Mechanistic Implication |

| Molecular Weight | 223.19 g/mol | Fragment-like, ideal for lead optimization (Rule of 3).[1] |

| LogP (Predicted) | ~3.3 | High lipophilicity driven by the trifluoro-substitution, aiding membrane permeability.[1] |

| pKa (Aniline N) | ~2.17 | Significantly lower than unsubstituted aniline (~4.6).[1] The electron-withdrawing trifluorophenyl group (via induction through the C-C bond) reduces the nucleophilicity of the amine.[1][2] |

| Density | 1.315 g/cm³ | High density characteristic of polyfluorinated aromatics.[1] |

The 3,4,5-Trifluoro Motif

The specific placement of fluorine atoms at the 3, 4, and 5 positions creates a unique electrostatic envelope.

-

Metabolic Blockade: The 4-position (para) and 3,5-positions (meta) are primary sites for oxidative metabolism in phenyl rings.[1] Fluorine substitution effectively blocks these sites, extending the half-life of the final drug/agrochemical.

-

Sigma-Hole Interactions: The electron-deficient nature of the trifluorophenyl ring can engage in orthogonal dipole interactions with carbonyls or pi-systems in protein binding pockets, a phenomenon often exploited in structure-based drug design (SBDD).[1]

Synthetic Pathways: Protocols & Best Practices

The synthesis of CAS 915416-45-4 is dominated by transition-metal-catalyzed cross-coupling.[1] While industrial routes may utilize Negishi couplings (Zinc reagents) for cost efficiency, the Suzuki-Miyaura coupling remains the most robust method for laboratory to pilot-scale production.[1]

Primary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol couples 2-bromoaniline with 3,4,5-trifluorophenylboronic acid.[1]

-

Critical Challenge: Preventing oxidation of the aniline and managing the protodeboronation of the electron-deficient boronic acid.

Reagents:

-

Electrophile: 2-Bromoaniline (1.0 equiv)[1]

-

Nucleophile: 3,4,5-Trifluorophenylboronic acid (1.1 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[1][4]·CH₂Cl₂ (3-5 mol%) - Chosen for stability and resistance to oxygen.[1]

-

Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃ (cheaper alternative).[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

Step-by-Step Methodology:

-

Degassing (Crucial): In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon or Nitrogen for 15 minutes.[1] Why: Oxygen poisons the Pd(0) active species and promotes homocoupling.[1]

-

Charge: Add 2-bromoaniline, boronic acid, and base to the reaction vessel.

-

Catalyst Addition: Add Pd(dppf)Cl₂ last, under a positive pressure of inert gas.[1] Seal the vessel immediately.

-

Reaction: Heat to 85–90°C for 4–12 hours. Monitor via LC-MS (Target Mass: 224.07 [M+H]+).[1]

-

Workup: Cool to RT. Dilute with Ethyl Acetate.[1] Wash with water and brine.[1] Dry over Na₂SO₄.[1]

-

Purification: Silica gel chromatography. Elute with Hexanes/Ethyl Acetate (Gradient 0-20%).[1] The product is a white/off-white solid.[1][5][6]

Industrial Scale-Up (Negishi Route)

For multi-kilogram batches, patents (e.g., US08350046B2) suggest a Negishi coupling approach to avoid the cost of boronic acids.[1]

-

Reagent: 3,4,5-Trifluorophenylmagnesium bromide (Grignard prepared in situ).[1]

-

Catalyst: ZnCl₂ (to form the organozincate) + Pd catalyst.[1]

-

Advantage: Lower raw material cost; higher atom economy.[1]

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the Suzuki synthesis, highlighting the critical control points (Degassing and Temperature).

Figure 1: Critical path for the laboratory-scale synthesis of CAS 915416-45-4 via Suzuki-Miyaura coupling.[1][4]

Applications in Drug & Agrochemical Discovery

The Fluxapyroxad Connection

The most authoritative application of this CAS is its conversion into Fluxapyroxad . The aniline amine acts as a nucleophile to attack the carbonyl of a pyrazole acid chloride.[1]

-

Reaction: Amide Coupling.

-

Reactant: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[1]

-

Mechanism: The relatively low nucleophilicity of the aniline (due to the trifluorophenyl ring) often requires forcing conditions or the use of strong bases (e.g., NaH) or high-temperature acylation in toluene to achieve complete conversion.[1]

Medicinal Chemistry: Nitrogen Functionalization

Researchers utilize the aniline handle to generate libraries of:

-

Ureas: Reaction with isocyanates.[1]

-

Carbamates: Reaction with chloroformates.[1]

-

Fused Heterocycles: The biaryl system is a precursor for Phenanthridines via oxidative cyclization (e.g., using PhI(OAc)₂), a scaffold common in anti-viral and anti-cancer research.[1]

Figure 2: Divergent synthetic utility of the scaffold in agrochemical and pharmaceutical pipelines.[1]

Safety & Handling (SDS Summary)

Signal Word: DANGER

-

H410: Very toxic to aquatic life with long-lasting effects.[1][7][8]

-

H315/H319: Causes skin and serious eye irritation.[1]

-

H302: Harmful if swallowed (Typical for anilines).[1]

Handling Protocol:

-

Always handle in a fume hood to avoid inhalation of dust.[1]

-

Use nitrile gloves.[1] Fluorinated anilines can have enhanced skin absorption properties compared to non-fluorinated analogs.[1]

-

Waste Disposal: Do not release into drains.[1] All aqueous waste from the Suzuki coupling (containing Palladium and Boron residues) must be sequestered and treated as hazardous heavy metal waste.

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

BASF SE. (2013).[1] Process for preparing N-(3',4',5'-trifluorobiphenyl-2-yl)-3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxamide.[1] U.S. Patent 8,350,046.[1] Link

-

Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] Link[1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 44249263, 3,4,5-Trifluoro-2'-aminobiphenyl.[8]Link[1]

Sources

- 1. Synthesis routes of 2-(3,4,5-Trifluorophenyl)aniline [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine CAS 915416-45-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 3',4',5'-trifluorobiphenyl-2-aMine | 915416-45-4 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 3,4,5-Trifluoro-2'-aminobiphenyl | C12H8F3N | CID 44249263 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 2-(3,4,5-Trifluorophenyl)aniline

Executive Summary: The Fluorine Advantage

In modern medicinal and agrochemical chemistry, the strategic incorporation of fluorine atoms into biaryl scaffolds is a pivotal design element. 2-(3,4,5-Trifluorophenyl)aniline (CAS: 915416-45-4) represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.

This compound serves as the primary intermediate for Fluxapyroxad , a succinate dehydrogenase inhibitor (SDHI) fungicide. The 3,4,5-trifluoro substitution pattern confers three critical advantages:

-

Metabolic Blocking: The fluorine atoms block the metabolically vulnerable positions on the phenyl ring, extending the half-life of the final active ingredient (AI).

-

Lipophilicity Modulation: The fluorinated ring increases

, enhancing membrane permeability without the steric bulk of methyl or chloro groups. -

Electronic Tuning: The electron-withdrawing nature of the trifluorophenyl group modulates the pKa of the aniline nitrogen, influencing its hydrogen-bond donor capability in the active site.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data aggregates experimental values and high-confidence predicted descriptors essential for formulation and synthesis planning.

| Property | Value / Description | Source/Note |

| IUPAC Name | 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine | Systematic |

| CAS Number | 915416-45-4 | Registry |

| Molecular Formula | - | |

| Molecular Weight | 223.19 g/mol | - |

| Physical State | Solid (Crystalline Powder) | Exp.[1][2] |

| Color | White to Beige/Light Brown | Exp. |

| Melting Point | 69 °C | Exp. [1] |

| Boiling Point | ~287 °C - 303 °C (at 760 mmHg) | Calc. [2] |

| Density | 1.315 g/cm³ | Calc. |

| Solubility (Water) | < 50 mg/L (Insoluble) | Exp. [2] |

| Solubility (Organic) | Soluble in Toluene, THF, Methanol, EtOAc | Exp. |

| LogP (Octanol/Water) | 3.3 – 3.9 | Pred. (Lipophilic) |

| pKa (Conjugate Acid) | ~3.5 – 4.0 | Pred. (Lower than aniline) |

Structural Commentary

The biaryl bond in 2-(3,4,5-trifluorophenyl)aniline is not planar. Steric repulsion between the ortho-amine group and the ortho-hydrogens (or fluorines) of the adjacent ring forces a twisted conformation (dihedral angle

Synthetic Methodology & Manufacturing

Efficient synthesis of this intermediate is critical for the production of Fluxapyroxad. Two primary routes dominate: the laboratory-scale Suzuki-Miyaura Coupling and the industrial Negishi/Zinc Coupling .[3]

A. Laboratory Protocol: Suzuki-Miyaura Coupling

This method is preferred for R&D due to its operational simplicity and functional group tolerance.

-

Reagents: 2-Bromoaniline (1.0 eq), 3,4,5-Trifluorophenylboronic acid (1.1 eq),

(3-5 mol%), -

Solvent System: 1,4-Dioxane / Water (4:1) or Toluene / Ethanol / Water.

-

Conditions: Reflux (90-100 °C) for 12-24 hours under inert atmosphere (

).

B. Industrial Protocol: Negishi / Zinc Coupling

For multi-kilogram scale, BASF and other manufacturers utilize a zinc-based approach to avoid expensive boronic acids and optimize atom economy.

-

Step 1: Generation of the organozinc reagent from 3,4,5-trifluorobromobenzene using activated Zinc.

-

Step 2: Coupling with a protected aniline (e.g., N-benzylidene-2-chloroaniline) using a Nickel or Palladium catalyst.

-

Step 3: Acidic hydrolysis to release the free amine.

Visualization of Synthetic Logic

Figure 1: Convergent synthesis workflow via Suzuki-Miyaura coupling, leading to the downstream active ingredient Fluxapyroxad.

Spectroscopic Characterization (Diagnostic)[3]

Identification of 2-(3,4,5-trifluorophenyl)aniline relies on detecting the specific substitution pattern of the fluorinated ring and the free amine.

Nuclear Magnetic Resonance (NMR)[1][3][5][8][11]

-

NMR (400 MHz,

-

3.60 – 4.00 (br s, 2H,

-

6.70 – 6.90 (m, 2H, Aniline

-

7.00 – 7.20 (m, 2H, Aniline

-

7.05 – 7.15 (m, 2H, Trifluorophenyl

-

3.60 – 4.00 (br s, 2H,

-

NMR:

-

Distinct pattern showing 3 fluorine atoms.[4] Typically two signals if the ring can rotate freely (2 equivalent meta-F, 1 para-F) or three distinct signals if rotation is restricted.

- -134 to -136 ppm (2F, m, meta-F).

- -160 to -165 ppm (1F, t, para-F).

-

Mass Spectrometry (MS)[8]

-

ESI-MS:

m/z. -

Fragmentation: Loss of

(17) or HF (20) are common fragmentation pathways in EI-MS.

Handling, Stability, and Safety (HSE)

Signal Word: WARNING

| Hazard Class | Code | Description |

| Aquatic Toxicity | H410 | Very toxic to aquatic life with long-lasting effects. |

| Sensitization | H317 | May cause an allergic skin reaction.[5] |

| Irritation | H319 | Causes serious eye irritation.[5] |

Storage Protocol:

-

Store in a cool, dry place (< 25 °C).

-

Keep container tightly closed to prevent oxidation of the aniline nitrogen (browning).

-

Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction).

References

-

PubChem. (n.d.). 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine (Compound).[6] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

EPA. (2012).[7] Pesticide Fact Sheet: Fluxapyroxad.[7] United States Environmental Protection Agency.[7] Retrieved October 26, 2023, from [Link]

-

Li, Z.-H., et al. (2019).[6] An efficient and practical synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad.[6] Chemical Papers.[1][6][8] Retrieved October 26, 2023, from [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. CN103333113B - The preparation and application study of fluxapyroxad like derivatives - Google Patents [patents.google.com]

- 3. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. www3.epa.gov [www3.epa.gov]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

Physicochemical Profiling and Synthetic Utility of 2-(3,4,5-Trifluorophenyl)aniline

Topic: 2-(3,4,5-Trifluorophenyl)aniline: Physicochemical Profiling and Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Materials Scientists

A Critical Analysis of CAS 915416-45-4 as a Fluorinated Biaryl Scaffold

Executive Summary

In the architecture of modern small-molecule therapeutics and agrochemicals, the 2-(3,4,5-trifluorophenyl)aniline scaffold (CAS 915416-45-4) represents a high-value intermediate. Its utility is derived from the strategic placement of three fluorine atoms, which modulate lipophilicity, metabolic stability, and crystalline packing without significantly altering steric bulk compared to the parent hydrido-biphenyl.

This guide provides a rigorous technical breakdown of this molecule, anchoring all stoichiometric and analytical workflows to its fundamental constant: Molecular Weight (223.19 g/mol ) . We move beyond simple data listing to explore the causality of its synthesis and the validation of its identity.

Part 1: Molecular Constants & Physicochemical Profile

For the researcher, the molecular weight is not merely a label; it is the factor that dictates stoichiometry in synthesis and signal intensity in mass spectrometry.

The "Anchor" Data

The following constants are the baseline for all subsequent experimental protocols described in this guide.

| Property | Value | Technical Context |

| Molecular Weight | 223.19 g/mol | Used for all molarity calculations. |

| Exact Mass | 223.061 g/mol | Monoisotopic mass for High-Res MS (HRMS). |

| Molecular Formula | Degree of Unsaturation = 8.[1][2] | |

| CAS Number | 915416-45-4 | Unique identifier for procurement/indexing. |

| LogP (Predicted) | ~3.3 - 3.9 | Indicates high lipophilicity; low aqueous solubility. |

| Melting Point | 69–71 °C | Sharp transition indicates high purity. |

| Appearance | Off-white to beige solid | Darkening indicates oxidation of the aniline amine. |

Structural Significance

The 3,4,5-trifluoro motif creates an electron-deficient ring. When coupled to the electron-rich aniline, the resulting biaryl system exhibits a "push-pull" electronic character. This polarization is critical for:

-

Pi-Pi Stacking: Enhancing mesogenic properties in liquid crystal applications.

-

Metabolic Blocking: The 3,4,5-fluorination blocks the primary sites of oxidative metabolism (CYP450) on the distal ring, extending the half-life of derived drugs.

Part 2: Synthetic Methodology (The "How")

The synthesis of 2-(3,4,5-trifluorophenyl)aniline is classically achieved via a Suzuki-Miyaura Cross-Coupling . This route is preferred over Stille or Negishi couplings due to the low toxicity of boron byproducts and the stability of the boronic acid intermediate.

Reaction Logic

-

Electrophile: 2-Bromoaniline (Sterically hindered, electron-rich).

-

Nucleophile: 3,4,5-Trifluorophenylboronic acid (Electron-poor).

-

Catalyst Choice: Because the boronic acid is electron-deficient, transmetallation can be slow. We utilize Pd(dppf)Cl₂ (ferrocenyl ligand) which offers a large bite angle and resistance to oxidation, superior to Pd(PPh₃)₄ for hindered biaryls.

Workflow Visualization

The following diagram outlines the critical path for synthesis and purification.

Figure 1: Optimized Suzuki-Miyaura coupling workflow for the synthesis of CAS 915416-45-4.

Validated Protocol (10 mmol Scale)

Note: All masses are derived from the MW of 223.19 g/mol for the product and reactant stoichiometries.

-

Charge: To a 100 mL round-bottom flask, add 2-bromoaniline (1.72 g, 10.0 mmol) and 3,4,5-trifluorophenylboronic acid (1.94 g, 11.0 mmol, 1.1 equiv).

-

Solvent: Add 1,4-dioxane (40 mL) and degas with nitrogen for 15 minutes.

-

Base: Add aqueous

(2.0 M, 10 mL). -

Catalyst: Add Pd(dppf)Cl₂[3][4]·DCM (245 mg, 0.3 mmol, 3 mol%). Crucial: Add catalyst last to minimize oxidation.

-

Reaction: Heat to 90°C under nitrogen balloon. Monitor by TLC (Hexane/EtOAc 4:1) until the bromoaniline spot disappears (~12h).

-

Workup: Cool to RT. Dilute with water (50 mL). Extract with Ethyl Acetate (3 x 30 mL). Dry organics over

. -

Purification: Concentrate to a brown oil. Purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

-

Yield: Expect ~1.8 – 2.0 g (80-90%) of off-white solid.

Part 3: Analytical Characterization (The Validation)

To ensure scientific integrity, one must validate the structure using orthogonal methods. The molecular weight (223.19) is the primary check for Mass Spectrometry, while the fluorine splitting pattern confirms the substitution.

Self-Validating NMR Profile

The symmetry of the 3,4,5-trifluorophenyl ring provides a distinct "fingerprint."

-

¹H NMR (400 MHz, CDCl₃):

-

3.5-4.0 ppm (Broad s, 2H):

- 6.7-7.2 ppm (m, 4H): Aniline aromatic ring protons.

-

7.0-7.3 ppm (m, 2H): Protons on the trifluorophenyl ring. Note: These will appear as a complex multiplet due to splitting by both the ortho-fluorines (

-

3.5-4.0 ppm (Broad s, 2H):

-

¹⁹F NMR (376 MHz, CDCl₃):

-

This is the definitive test. You should observe two signals in a 2:1 integration ratio.

- ~ -134 ppm (d, 2F): Meta-fluorines (positions 3, 5).

- ~ -160 ppm (t, 1F): Para-fluorine (position 4).

-

Analytical Decision Tree

Use this logic flow to troubleshoot purity issues.

Figure 2: Quality control decision tree for confirming the identity of 2-(3,4,5-trifluorophenyl)aniline.

Part 4: Applications in Drug Discovery[4][5]

The molecular weight of 223.19 g/mol places this scaffold in the "Fragment" category (MW < 300), making it an ideal starting point for Fragment-Based Drug Design (FBDD).

-

Kinase Inhibition: The aniline amine is a versatile handle for conversion into ureas or amides .

-

Example: Reaction with isocyanates yields diarylureas, a pharmacophore found in p38 MAP kinase inhibitors. The trifluoro-ring mimics the electronic properties of the chloro-trifluoromethyl ring found in Sorafenib, but with a smaller steric footprint.

-

-

Agrochemicals: This scaffold is structurally related to the fungicide Fluxapyroxad (which utilizes a difluoro-biphenyl amine). The 3,4,5-trifluoro analog is often explored to adjust the persistence of the chemical in soil (fluorine increases stability against microbial degradation).

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16676344, 2-(3,4,5-Trifluorophenyl)aniline. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational methodology for the described protocol).

Sources

Technical Deep Dive: Structural Elucidation and IUPAC Nomenclature of C₁₂H₈F₃N

The following technical guide details the structural elucidation, IUPAC nomenclature, and synthesis of the C₁₂H₈F₃N heteroaromatic amine class, specifically focusing on the (Trifluoromethyl)phenylpyridine scaffold.

This scaffold is the only chemically stable isomer corresponding exactly to the C₁₂H₈F₃N stoichiometry while retaining aromaticity, a critical feature in drug discovery (bioisosterism) and organometallic catalysis (e.g., Iridium-based photoredox catalysts).

Part 1: Structural Identification & IUPAC Nomenclature

The Stoichiometric Detective Work

The molecular formula C₁₂H₈F₃N presents a specific degree of unsaturation (DoU) that dictates its structure.

-

Formula: C₁₂H₈F₃N

-

DoU Calculation:

-

Structural Implication: A DoU of 8 typically implies two aromatic rings (DoU = 4 + 4).

-

The "Amine" Classification: While often requested as an "amine," the stoichiometry rules out primary amine derivatives of biphenyl (e.g., aminotrifluorobiphenyl is C₁₂H₁₀F₃N or C₁₂H₆F₃N depending on substitution). The nitrogen in C₁₂H₈F₃N must be integral to the ring system (heterocyclic amine) to satisfy the hydrogen count.

Target Compound: 2-[3-(Trifluoromethyl)phenyl]pyridine

-

Structure: A pyridine ring (C₅H₄N) linked to a benzene ring substituted with a trifluoromethyl group (C₆H₄-CF₃).

-

Verification: C₅(Py) + C₆(Ph) + C₁(CF₃) = C₁₂. H₄(Py) + H₄(Ph) = H₈.

IUPAC Nomenclature Rules

The International Union of Pure and Applied Chemistry (IUPAC) naming conventions for this compound follow Substitutive Nomenclature .

Step-by-Step Derivation:

-

Principal Functional Group: The nitrogen heterocycle (Pyridine) takes precedence over the benzene ring.

-

Numbering the Parent: The nitrogen atom is position 1. The linkage to the substituent is assigned the lowest possible locant.

-

Linkage: Position 2 (Ortho).

-

-

Substituent Naming: The substituent is a phenyl ring.

-

Internal Substitution of the Phenyl Ring: The phenyl ring bears a trifluoromethyl group.

-

Numbering: The point of attachment to the pyridine is position 1'. The trifluoromethyl group is at position 3' (meta) or 4' (para).

-

Complex Substituent Name:3-(trifluoromethyl)phenyl

-

-

Assembly:

-

2-[3-(trifluoromethyl)phenyl]pyridine

-

Isomer Variations

| Structure | IUPAC Name | Relevance |

| Meta-Isomer | 2-[3-(trifluoromethyl)phenyl]pyridine | Common pharmacophore; Metabolic stability.[4] |

| Para-Isomer | 2-[4-(trifluoromethyl)phenyl]pyridine | High symmetry; Used in OLED materials (Ir(ppy)₃ analogs). |

| Ortho-Isomer | 2-[2-(trifluoromethyl)phenyl]pyridine | Sterically hindered; Reduced conjugation. |

Part 2: Synthesis & Reaction Protocol

To access this scaffold for drug development or materials science, the Suzuki-Miyaura Cross-Coupling is the industry-standard methodology. It offers high chemoselectivity and tolerance for the trifluoromethyl group.

Experimental Workflow (Suzuki Coupling)

Reaction Scheme:

Reagents & Materials:

-

Substrate A: 2-Chloropyridine (1.0 eq)

-

Substrate B: 3-(Trifluoromethyl)phenylboronic acid (1.2 eq)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: Dimethoxyethane (DME) / Water (4:1 ratio)

-

Atmosphere: Argon or Nitrogen (Inert)

Step-by-Step Protocol:

-

Degassing: Purge the DME/Water solvent mixture with Argon for 30 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

-

Charging: In a flame-dried Schlenk flask, combine 2-Chloropyridine, Boronic acid, and K₂CO₃.

-

Catalyst Addition: Add Pd(PPh₃)₄ under a positive pressure of Argon.

-

Reflux: Heat the mixture to 85°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with brine (3x). Dry organic layer over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Visualization of Synthesis Logic

The following diagram illustrates the catalytic cycle and decision logic for this synthesis.

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of (Trifluoromethyl)phenylpyridine.

Part 3: Analytical Validation & Properties

For researchers validating the synthesized compound, the following physicochemical data serves as a reference standard.

Physicochemical Properties Table[4]

| Property | Value (Predicted/Experimental) | Significance in Pharma |

| Molecular Weight | 223.20 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| LogP (Octanol/Water) | ~3.8 | High lipophilicity due to -CF₃; good membrane permeability. |

| Topological Polar Surface Area (TPSA) | 12.9 Ų | Excellent blood-brain barrier (BBB) penetration potential. |

| pKa (Pyridinium) | ~3.5 | Weakly basic; less likely to be protonated at physiological pH compared to alkyl amines. |

Spectroscopic Signatures

-

¹H NMR (CDCl₃, 400 MHz):

-

Pyridine Protons: Doublet at ~8.7 ppm (α-H), Multiplets at 7.2–7.8 ppm.

-

Phenyl Protons: Distinct patterns depending on substitution (Meta vs Para). Look for the desheilding effect of CF₃.

-

-

¹⁹F NMR:

-

Single peak at -62.5 ppm (characteristic of Ar-CF₃).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ peak at 224.2 m/z .

-

Part 4: Applications in Drug Discovery

The (Trifluoromethyl)phenylpyridine scaffold is not merely a chemical curiosity; it is a "Privileged Structure" in medicinal chemistry.

-

Bioisosterism: The pyridine ring serves as a bioisostere for benzene, improving solubility and metabolic stability.

-

Fluorine Effect: The -CF₃ group blocks metabolic oxidation at the phenyl ring (preventing hydroxylation) and increases lipophilicity, enhancing the drug's half-life (

). -

Kinase Inhibition: This motif appears in Type II Kinase Inhibitors (e.g., Sorafenib analogs) where the pyridine nitrogen forms hydrogen bonds with the kinase hinge region, and the trifluoromethyl group occupies the hydrophobic pocket.

References

-

IUPAC Nomenclature of Organic Chemistry (Blue Book). P-25.2.2.4 Substitutive nomenclature for heterocyclic compounds. [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Organic Chemistry Portal. [Link]

-

PubChem Compound Summary: 2-(3-(Trifluoromethyl)phenyl)pyridine. National Center for Biotechnology Information. [Link]

-

Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3',4',5'-trifluorobiphenyl-2-aMine | 915416-45-4 [chemicalbook.com]

- 4. 3,4,5-Trifluoro-2'-aminobiphenyl | C12H8F3N | CID 44249263 - PubChem [pubchem.ncbi.nlm.nih.gov]

Trifluorinated Biphenyl Amines: Structural Dynamics, Synthesis, and Applications in High-Performance Materials & Medicine

[1]

Executive Summary

Trifluorinated biphenyl amines represent a specialized class of fluorinated aromatic scaffolds that have emerged as critical building blocks in modern medicinal chemistry and optoelectronic materials science.[1] Characterized by the strategic placement of three fluorine atoms on the biphenyl core—most commonly in the 3,4,5-trifluoro or 2,4,6-trifluoro motifs—these compounds offer a unique physicochemical profile.[2] The fluorine substitution modulates the torsion angle of the biphenyl system, lowers the HOMO energy levels to improve oxidative stability, and blocks metabolic "soft spots" in drug candidates.[2]

This technical guide provides a comprehensive analysis of trifluorinated biphenyl amines, detailing their structural energetics, modular synthesis via palladium-catalyzed cross-coupling, and their pivotal role in the development of next-generation fungicides (e.g., Fluxapyroxad) and organic light-emitting diodes (OLEDs).[2]

Structural & Physicochemical Dynamics[1]

The introduction of three fluorine atoms onto a biphenyl amine scaffold is not merely a steric modification; it fundamentally alters the electronic and conformational landscape of the molecule.

The "Fluorine Effect" on Biphenyl Geometry

In non-substituted biphenyls, the twist angle between the two phenyl rings is approximately 44° in solution.[2] Fluorination alters this via two mechanisms:

-

Steric Repulsion (Ortho-F): In 2,4,6-trifluoro isomers, fluorine atoms at the ortho positions create significant steric clash with the adjacent ring's hydrogens, forcing the system into a nearly orthogonal conformation (twist angle ~90°).[2] This disrupts

-conjugation, isolating the electronic systems of the two rings.[2] -

Electronic Withdrawal (Meta/Para-F): In 3,4,5-trifluoro isomers, the fluorine atoms are distal to the bridge.[2] The effect is primarily inductive (

), significantly lowering the electron density of the ring without breaking planarity to the same extent as ortho substitution.

Physicochemical Modulation

| Property | Effect of Trifluorination | Mechanistic Basis |

| Lipophilicity (LogP) | Increase (+0.5 to +1.2) | Fluorine's high hydrophobicity increases membrane permeability. |

| Basicity (pKa) | Decrease (1-3 units) | Strong electron-withdrawing nature pulls density from the amine lone pair (if conjugated). |

| Metabolic Stability | High | C-F bonds (116 kcal/mol) block P450-mediated oxidative metabolism at substituted sites. |

| HOMO Energy | Lowered (Stabilized) | Critical for OLED Hole Transport Materials (HTM) to resist oxidative degradation. |

Synthetic Architectures

The synthesis of trifluorinated biphenyl amines relies heavily on transition-metal catalysis. The assembly is typically modular, allowing researchers to install the trifluorinated ring and the amine functionality sequentially.[2]

Primary Route: Suzuki-Miyaura Cross-Coupling

The most robust method for constructing the core is the coupling of a trifluorophenyl boronic acid with a haloaniline. This route tolerates the free amine (often unprotected) and allows for precise regiocontrol.

-

Reagents: 3,4,5-Trifluorophenylboronic acid + 2-Bromoaniline.[2]

-

Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

-

Base: K2CO3 or Na2CO3 (aqueous).

-

Solvent: DME/Water or Toluene/Ethanol/Water.

Secondary Route: Buchwald-Hartwig Amination

For derivatives where the amine is secondary or tertiary (common in OLEDs), the Buchwald-Hartwig reaction is employed to functionalize a pre-formed trifluorobiphenyl halide.[2]

Synthetic Workflow Diagram

The following diagram illustrates the convergent synthesis strategies for accessing these scaffolds.

Figure 1: Convergent synthetic pathways for trifluorinated biphenyl amines via Pd-catalyzed cross-coupling.

Experimental Protocol: Synthesis of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine[1]

Target Compound: CAS 915416-45-4 Application: Key intermediate for Fluxapyroxad and OLED hosts.[2]

Materials

-

2-Bromoaniline (1.0 eq)

-

3,4,5-Trifluorophenylboronic acid (1.2 eq)[2]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

-

Sodium Carbonate (Na2CO3) (2.0 M aqueous solution)

-

1,2-Dimethoxyethane (DME) (degassed)

Methodology

-

Setup: In a 250 mL round-bottom flask equipped with a condenser and magnetic stir bar, dissolve 2-bromoaniline (10 mmol) and 3,4,5-trifluorophenylboronic acid (12 mmol) in DME (60 mL).

-

Degassing: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalyst Addition: Add Pd(PPh3)4 (0.5 mmol) under a positive stream of nitrogen.

-

Base Addition: Add the degassed 2.0 M Na2CO3 solution (15 mL).

-

Reflux: Heat the biphasic mixture to reflux (approx. 85°C) for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Validation: Product should appear as an off-white crystalline solid. Confirm structure via 1H-NMR (characteristic aromatic signals) and 19F-NMR (three distinct signals if symmetry is broken, or two if symmetric).

Applications in Industry & Research

Agrochemistry: The Fluxapyroxad Case Study

The most commercially significant application of the 3,4,5-trifluorobiphenyl amine scaffold is Fluxapyroxad , a broad-spectrum SDHI (Succinate Dehydrogenase Inhibitor) fungicide.[2]

-

Role of Fluorine: The trifluorinated ring prevents metabolic degradation by fungal enzymes, significantly extending the half-life of the active ingredient on the leaf surface.

-

Mechanism: The amine moiety serves as the linker to the pyrazole-carboxamide pharmacophore, facilitating binding to the ubiquinone-binding site of complex II.[2]

OLED Materials: Hole Transport Layers (HTL)

In organic electronics, trifluorinated biphenyl amines are polymerized or used as small molecules for Hole Transport Layers.[2]

-

Deep Blue Hosts: The electron-withdrawing nature of the fluorine atoms lowers the HOMO level of the amine. This is crucial for "Deep Blue" OLEDs, where high-energy excitons require stable, wide-bandgap hosts to prevent degradation.[2]

-

Thermal Stability: The rigid biphenyl core, reinforced by the C-F bonds, provides high glass transition temperatures (Tg), preventing film crystallization during device operation.[2]

Medicinal Chemistry: Kinase Inhibition

Trifluorinated biphenyl amines function as bioisosteres in kinase inhibitors (e.g., PIM inhibitors).[2] The 3,4,5-trifluoro motif is often used to fill hydrophobic pockets in the ATP-binding site, where the fluorine atoms can engage in multipolar interactions with protein backbone carbonyls.[2]

References

-

Synthesis of Fluorinated Biphenyls

- Title: Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction.

- Source: ResearchG

-

URL:[Link]

-

Agrochemical Applications (Fluxapyroxad)

-

OLED Applications

-

General Fluorine in Med Chem

- Title: Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorin

- Source: ResearchG

-

URL:[Link]

-

Buchwald-Hartwig Methodology

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 915416-45-4: 2-(3,4,5-Trifluorophenyl)aniline [cymitquimica.com]

- 3. Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

2-(3,4,5-Trifluorophenyl)aniline as a chemical intermediate

Strategic Synthesis & Application in SDHI Fungicides

Executive Summary

2-(3,4,5-Trifluorophenyl)aniline (CAS: 915416-45-4), formally 3',4',5'-trifluorobiphenyl-2-amine , is a critical fluorinated biaryl building block.[1][2] Its primary industrial significance lies in its role as the amine pharmacophore for Fluxapyroxad , a blockbuster Succinate Dehydrogenase Inhibitor (SDHI) fungicide.[1]

This guide moves beyond generic synthesis to address the specific challenges of coupling electron-deficient polyfluorinated rings. It contrasts "Classic Suzuki" laboratory methods with robust "Industrial Negishi-Suzuki" hybrid protocols designed to circumvent the rapid deboronation typical of polyfluorophenyl boronic acids.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 3',4',5'-Trifluoro[1,1'-biphenyl]-2-amine |

| Common Name | 2-(3,4,5-Trifluorophenyl)aniline |

| CAS Registry | 915416-45-4 |

| Molecular Formula | C₁₂H₈F₃N |

| Molecular Weight | 223.19 g/mol |

| Physical Form | Off-white to beige crystalline solid |

| Boiling Point | ~304°C (Predicted at 760 mmHg) |

| Solubility | Soluble in THF, Toluene, DCM; Sparingly soluble in water |

| Key Reactivity | Nucleophilic aniline amine; Electron-deficient distal ring |

Advanced Synthetic Architectures

The synthesis of TFPA is non-trivial due to the electronic nature of the 3,4,5-trifluorophenyl group. The electron-withdrawing fluorine atoms destabilize the corresponding boronic acid, making standard Suzuki couplings prone to protodeboronation (hydrolysis of the C-B bond before coupling).[1]

Protocol A: The "Protected-Imine" Industrial Route (High Fidelity)

Recommended for Scale-Up[1]

This method utilizes a Negishi-like strategy using zinc reagents to avoid the instability of boronic acids, coupled with an imine-protected aniline to prevent catalyst poisoning.[1]

Mechanism:

-

Grignard Formation: 3,4,5-Trifluorophenylmagnesium bromide is generated.[1]

-

Transmetallation: Converted to a Zinc reagent (using ZnCl₂) to increase functional group tolerance.

-

Coupling: Reacted with N-benzylidene-2-chloroaniline (an imine-protected 2-chloroaniline).[1]

-

Hydrolysis: The protecting group is removed in situ to yield the free amine.

Step-by-Step Methodology:

-

Zinc Reagent Preparation:

-

Charge a reactor with ZnCl₂ (1.1 eq) and anhydrous THF.

-

Add 3,4,5-trifluorophenylmagnesium bromide (1.0 eq, in THF) at controlled temperature (exothermic). Stir for 30 mins to form the organozinc species.

-

-

Catalyst Loading:

-

Coupling Reaction:

-

Workup & Hydrolysis:

Protocol B: Laboratory Scale Suzuki Coupling

Suitable for Gram-Scale Discovery

If using boronic acids, specific conditions are required to mitigate deboronation.

-

Reagents: 2-Bromoaniline, 3,4,5-Trifluorophenylboronic acid (1.2 eq).[1]

-

Catalyst: Pd(PPh₃)₄ (5 mol%).[1]

-

Base: Na₂CO₃ (2.0 eq) or K₃PO₄.[1]

-

Solvent: DME/Water (3:1) or Toluene/Water.[1]

-

Critical Parameter: Degas solvents thoroughly.[1] Oxygen promotes homocoupling and catalyst deactivation.[1]

Visualization of Synthetic Logic

Diagram 1: Comparative Synthetic Pathways

This diagram contrasts the unstable Boronic Acid route with the robust Organozinc/Imine route.

Caption: Comparison of the robust Industrial Organozinc route (Blue/Green) vs. the instability-prone Boronic Acid route (Red).

Application Case Study: Fluxapyroxad Synthesis

The definitive application of 2-(3,4,5-trifluorophenyl)aniline is its conversion into Fluxapyroxad .[1] This process involves forming an amide bond with a specific pyrazole carboxylic acid.[1][3]

Reaction Engineering[1]

-

The Challenge: Steric hindrance at the ortho-substituted aniline reduces nucleophilicity.[1]

-

The Solution: Conversion of the pyrazole acid to an acid chloride (using SOCl₂ or (COCl)₂) creates a highly electrophilic species that drives the reaction to completion despite the steric bulk.[1]

Diagram 2: Fluxapyroxad Manufacturing Workflow

Caption: The convergence of the trifluoro-biphenyl amine with the pyrazole core to form the active pharmaceutical ingredient.[1]

Handling & Safety (EHS)[1]

-

Fluorine Hazards: While the C-F bond is stable, thermal decomposition at extreme temperatures (>350°C) can release HF.[1]

-

Skin Sensitization: Anilines are known sensitizers.[1] The lipophilic nature of the trifluorophenyl group enhances skin absorption. Full PPE (Nitrile gloves, Tyvek suit) is mandatory.[1]

-

Environmental: As a precursor to persistent fungicides, waste streams containing this intermediate must be incinerated, not released to aqueous waste, to prevent aquatic toxicity.[1]

References

-

Synthesis of 3',4',5'-trifluorobiphenyl-2-amine (Industrial Route). ChemicalBook / Patent Literature. (Detailed protocol using ZnCl2 and imine protection).

-

Fluxapyroxad: Compound Summary (CID 16095400). PubChem.[1][3] (Confirming the amide condensation structure).

-

Synthesis of Fluxapyroxad Intermediate. LookChem / Patent Analysis. (Discussions on catalyst selection for the biphenyl coupling).

-

Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates. National Institutes of Health (PMC).[1] (Mechanistic insights into polyfluorinated boronic acid instability).

-

Fluxapyroxad (BAS 700F) Technical Data. University of Hertfordshire (AERU). (Application context as SDHI fungicide).

Sources

commercial suppliers of 2-(3,4,5-Trifluorophenyl)aniline

Executive Summary

2-(3,4,5-Trifluorophenyl)aniline (CAS 915416-45-4), also known as 3',4',5'-trifluorobiphenyl-2-amine, is a critical fluorinated building block.[1][2][3] Its primary industrial utility lies in its role as the key intermediate for Fluxapyroxad , a broad-spectrum pyrazole-carboxamide fungicide (SDHI class).[1] Beyond agrochemicals, it is increasingly utilized in OLED materials research due to the electron-withdrawing nature of the trifluorophenyl moiety, which modulates hole-transport properties.[1]

This guide provides a technical framework for sourcing this compound, transitioning from R&D catalog quantities to bulk manufacturing, and implementing a self-validating Quality Control (QC) protocol.

Chemical Profile & Technical Specifications

| Property | Specification |

| IUPAC Name | 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine |

| CAS Number | 915416-45-4 |

| Molecular Formula | C₁₂H₈F₃N |

| Molecular Weight | 223.19 g/mol |

| Appearance | Off-white to light beige crystalline powder |

| Melting Point | 61–64 °C |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in water |

| Key Hazard | H410 : Very toxic to aquatic life with long lasting effects |

Supply Chain Landscape

The supply chain for 2-(3,4,5-Trifluorophenyl)aniline is bifurcated between high-cost catalog suppliers (for <100g) and specialized contract manufacturers (for >10kg).[1]

Tier 1: Catalog Suppliers (R&D Scale)

Use for: Medicinal chemistry hit-to-lead, initial OLED device fabrication.

-

Sigma-Aldrich (Merck): Lists the compound (often via partnership with Ambeed) for rapid delivery.[1] High reliability, high cost.[1]

-

Fluorochem (UK): A specialist in fluorinated aromatics.[1] Excellent balance of price and purity for European researchers.[1]

-

Apollo Scientific (UK): Strong inventory of fluorinated biphenyls.[1]

-

SynQuest Labs (USA): Domestic US sourcing for fluorinated building blocks.[1]

Tier 2: Bulk & Custom Manufacturers (Pilot/Production)

Use for: Process development, pilot batches (1kg+), Fluxapyroxad generic synthesis.

-

Ningbo Inno Pharmchem: Major Chinese manufacturer with established routes for fluorinated biphenyls.[1]

-

Hefei Home Sunshine Pharmaceutical: Specializes in API intermediates.[1]

-

Capot Chemical: Frequent supplier of bulk aniline derivatives.[1]

Sourcing Decision Logic

The following decision tree illustrates when to switch from catalog suppliers to direct manufacturer engagement to optimize cost vs. risk.

Technical Qualification & Quality Assurance

To ensure scientific integrity, one must understand the synthesis route used by the supplier, as this dictates the impurity profile.

Synthesis Context & Impurity Profiling

There are two primary industrial routes to this compound:[1][4]

-

Suzuki-Miyaura Coupling: Reaction of 2-chloroaniline with 3,4,5-trifluorophenylboronic acid.[1]

-

Negishi/Grignard Coupling: Reaction of 3,4,5-trifluorophenylmagnesium bromide with a protected 2-chloroaniline.[1]

Self-Validating QC Protocol

Do not rely solely on the Vendor COA. Implement this internal check:

-

¹⁹F-NMR (Fluorine NMR): The most diagnostic tool.[1] The 3,4,5-trifluoro pattern is distinct.[1] Look for regioisomers (e.g., 2,3,4-trifluoro impurities) which have different coupling constants.

-

HPLC (Reverse Phase):

-

Karl Fischer Titration: The amine function can be hygroscopic.[1] Ensure water content is <0.5% to prevent stoichiometry errors in subsequent coupling reactions.[1]

Safety & Handling (HSE)

-

Environmental Hazard (H410): This compound is classified as "Very toxic to aquatic life with long lasting effects."[1][5] All waste streams (aqueous washes from synthesis) must be incinerated and not released to municipal drains.[1]

-

Sensitization (H317): As an aniline derivative, it is a potential skin sensitizer.[1] Double-gloving (Nitrile) is mandatory.[1]

-

Storage: Store under nitrogen/argon. While stable at room temperature, long-term storage at 2–8°C is recommended to prevent oxidation of the amine group (browning).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44249263, 2-(3,4,5-Trifluorophenyl)aniline. Retrieved from [Link][1]

-

Li, Z. H., et al. (2019). An efficient and practical synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine: a key intermediate of Fluxapyroxad. ResearchGate. Retrieved from [Link]

Sources

- 1. 3,4,5-Trifluoro-2'-aminobiphenyl | C12H8F3N | CID 44249263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 915416-45-4|3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine|BLD Pharm [bldpharm.com]

- 3. CAS 915416-45-4: 2-(3,4,5-Trifluorophenyl)aniline [cymitquimica.com]

- 4. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

safety and handling of 3',4',5'-Trifluorobiphenyl-2-amine

An In-depth Technical Guide to the Safe Handling of 3',4',5'-Trifluorobiphenyl-2-amine

Introduction: A Proactive Approach to Safety

3',4',5'-Trifluorobiphenyl-2-amine (CAS No. 915416-45-4) is a fluorinated aromatic amine that serves as a critical building block in modern chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals like the fungicide Fluxapyroxad.[1][2][3] Its unique trifluorinated phenyl ring imparts specific electronic and conformational properties, making it a valuable intermediate for drug development professionals. However, the same structural features that make it useful also necessitate a comprehensive and nuanced understanding of its potential hazards.

This guide moves beyond mere compliance, adopting a first-principles approach to safety. It is designed for the trained researcher, scientist, and drug development professional. The core philosophy is that true safety in the laboratory is not achieved by simply following rules, but by understanding the causality behind them. By comprehending the physicochemical properties and toxicological profile of 3',4',5'-Trifluorobiphenyl-2-amine, we can implement handling protocols that are not just procedures to be followed, but are, in fact, self-validating systems of safety.

Section 1: Physicochemical and Toxicological Profile

Understanding a compound's fundamental properties is the bedrock of any safety assessment. These characteristics dictate its behavior in the laboratory environment, from how it might become airborne to its environmental fate.

1.1: Physical and Chemical Properties

The properties of 3',4',5'-Trifluorobiphenyl-2-amine influence its handling, storage, and potential for exposure. Its solid form at room temperature suggests that the primary route of inadvertent exposure during handling is through the inhalation of fine particulates or direct skin contact. Its limited water solubility and moderate octanol-water partition coefficient (log Pow) are critical indicators for its environmental persistence and bioaccumulation potential.[4]

| Property | Value | Source |

| CAS Number | 915416-45-4 | [5] |

| Molecular Formula | C₁₂H₈F₃N | [2][5] |

| Molecular Weight | 223.19 g/mol | [5][6] |

| Appearance | Off-White to Light Beige Solid | [3] |

| Boiling Point | 303.7 ± 37.0 °C (Predicted) | [2][3] |

| Density | ~1.315 g/cm³ (Predicted) | [2][3] |

| Solubility | Water: 50 mg/L (at 20°C) Organic: Slightly soluble in DMSO and Methanol; Soluble in N,N-Dimethylformamide.[2][3][4][7] | [2][3][4][7] |

| log Pow (Octanol/Water) | 3.3 (at 23°C) | [4] |

1.2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a clear and concise summary of the known hazards. 3',4',5'-Trifluorobiphenyl-2-amine is classified as a hazardous substance requiring specific handling precautions. The primary concerns are skin sensitization, serious eye irritation, and significant long-term aquatic toxicity.[4][5][7][8]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Sensitization | 1 / 1A | H317: May cause an allergic skin reaction.[5][8] | GHS07 (Exclamation Mark) |

| Serious Eye Irritation | 2 / 2A | H319: Causes serious eye irritation.[5][8] | GHS07 (Exclamation Mark) |

| Hazardous to the Aquatic Environment (Long-term) | 1 | H410: Very toxic to aquatic life with long lasting effects.[3][4][5][7][8] | GHS09 (Environment) |

Causality Insight: Aromatic amines as a class are known to be potential skin sensitizers. The mechanism often involves the amine acting as a hapten, binding to endogenous proteins to form an immunogenic complex. The high aquatic toxicity is linked to its persistence and potential for bioaccumulation, as suggested by its moderate log Pow value.

Section 2: Risk Management: From Assessment to Execution

A robust safety protocol is not a static document but a dynamic process of risk assessment and mitigation tailored to the specific experimental context.

2.1: The Pre-Work Risk Assessment

Before any manipulation, a thorough risk assessment is mandatory. The key variables are the scale of the work and the nature of the operation . Handling milligrams for an analytical standard presents a different risk profile than a multi-gram synthesis.

The following workflow provides a logical framework for determining the necessary controls.

Caption: Risk assessment workflow prior to handling.

2.2: Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard. Given the risk of inhaling fine dust and the compound's hazard profile, all manipulations should be performed within appropriate containment.

-

For milligram to low-gram scale: A certified chemical fume hood is mandatory for all operations, including weighing, transfers, and solution preparation. This protects against inhalation of airborne particulates.[8]

-

For preparative scale (>10g) or dusty material: The use of a powder containment hood or a glove box is strongly recommended for weighing and initial transfers to minimize aerosolization.

2.3: Personal Protective Equipment (PPE): The Last Barrier

PPE is not a substitute for robust engineering controls but is essential as the final barrier. The selection must be deliberate and based on the specific hazards.[4][7]

-

Hand Protection: Standard nitrile gloves may not provide sufficient long-term protection against aromatic amines. It is crucial to use gloves rated for chemical resistance. Double-gloving is a prudent measure for any direct handling. Always inspect gloves before use and remove them using the proper technique to avoid contaminating the skin.[8]

-

Eye Protection: Safety glasses with side shields are the minimum requirement. For operations with a higher risk of splashing (e.g., transfers of solutions), chemical splash goggles are required. If working outside of a fume hood sash, a full face shield should be worn in addition to goggles.[4][8]

-

Body Protection: A flame-resistant lab coat must be worn and buttoned at all times. For larger-scale operations, a chemically resistant apron is also recommended. Contaminated work clothing should not be allowed out of the workplace.[4][7]

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for safety and reproducibility. The following procedures integrate the principles discussed above.

3.1: SOP for Weighing and Preparing a Stock Solution

This protocol is designed to be a self-validating system, where each step reinforces a safe handling principle.

Pre-Requisites:

-

A completed and signed risk assessment for the procedure.

-

A certified and operational chemical fume hood.

-

All necessary PPE is available and has been inspected.

-

Spill kit materials are readily accessible.

Step-by-Step Methodology:

-

Preparation: Don all required PPE (lab coat, double gloves, safety goggles).

-

Work Area Setup: Designate a specific area within the chemical fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

-

Tare Weighing: Place a clean, appropriately sized vial or flask on an analytical balance inside the fume hood and tare the balance.

-

Aliquot Transfer: Using a clean spatula, carefully transfer the desired amount of 3',4',5'-Trifluorobiphenyl-2-amine from the stock container to the tared vessel.

-

Causality Insight: Perform this transfer slowly and deliberately, keeping the spatula low to the vessel opening to minimize the generation of airborne dust. Avoid any tapping or shaking that could aerosolize the powder.

-

-

Container Sealing: Immediately and securely close the main stock container.

-

Solvent Addition: While still inside the fume hood, add the desired solvent to the vessel containing the weighed compound. Swirl gently or use a magnetic stirrer to facilitate dissolution.

-

Decontamination: Wipe the exterior of the newly prepared solution container, the spatula, and any other potentially contaminated surfaces with a cloth dampened with an appropriate solvent (e.g., ethanol) to remove any residual powder. Dispose of the cloth in the solid halogenated waste stream.

-

Cleanup: Dispose of the disposable bench paper and any contaminated consumables (e.g., weighing paper, pipette tips) into the designated solid halogenated waste container.

-

Doffing PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.

-

Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[4][7][9]

3.2: Storage and Incompatibilities

Proper storage is critical for maintaining the compound's integrity and preventing hazardous reactions.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][10] Recommended storage temperature is between 2-8°C, and the container should be protected from light.[2][3]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[9] Aromatic amines can react exothermically with strong acids and may be degraded by powerful oxidizing agents.

Section 4: Emergency Response Protocols

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

4.1: Spill Response

The response to a spill is dictated by its scale and location.

Caption: Decision workflow for spill response.

Key Spill Response Steps:

-

RESCUE: Evacuate the immediate area and attend to any injured or contaminated persons.[11]

-

CONFINE: Close the fume hood sash and nearby doors to prevent the spread of dust or vapors.[11]

-

REPORT: Immediately notify your supervisor and the institutional Environmental Health & Safety (EHS) department.[11]

-

SECURE: Prevent unauthorized personnel from entering the area.[11]

-

CLEANUP: Only trained personnel with appropriate PPE should attempt to clean a minor spill.[11][12]

4.2: First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure.[4][8]

-

Skin Contact: Immediately remove contaminated clothing.[4] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[4][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 5: Waste Disposal

As a halogenated organic compound that is also a persistent environmental toxin, the disposal of 3',4',5'-Trifluorobiphenyl-2-amine and its associated waste is strictly regulated.

-

Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, paper towels, silica gel) and solutions, must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[13][14]

-

Do Not Mix: Never mix halogenated waste with non-halogenated organic waste streams. Doing so complicates the disposal process and significantly increases costs.[14]

-

Environmental Precaution: Absolutely no amount of this compound or its solutions should be discharged into drains or the general environment, in accordance with its H410 classification.[4][7]

-

Disposal Method: The ultimate disposal method is typically high-temperature incineration at a licensed hazardous waste facility, which is necessary to ensure the complete destruction of the halogenated aromatic rings and prevent the formation of toxic byproducts like dioxins.[15]

References

-

3,4,5-Trifluoro-2'-aminobiphenyl | C12H8F3N | CID 44249263 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

-

3',4',5'-trifluoro-2-aminobiphenyl - ChemBK. (2024, April 10). Retrieved February 7, 2026, from [Link]

-

Cas 915416-45-4,3',4',5'-trifluorobiphenyl-2-aMine | lookchem.com. (n.d.). Retrieved February 7, 2026, from [Link]

-

3',4,5-Trifluorobiphenyl-2-amine | C12H8F3N | CID 46314349 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

-

HAZARDOUS WASTE SEGREGATION - Bucknell University. (2016, April 15). Retrieved February 7, 2026, from [Link]

-

Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017, June 4). Retrieved February 7, 2026, from [Link]

-

Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton University. (n.d.). Retrieved February 7, 2026, from [Link]

-

7.2 Organic Solvents - Environment, Health and Safety, UNC. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Cas 915416-45-4,3',4',5'-trifluorobiphenyl-2-aMine | lookchem [lookchem.com]

- 3. 3',4',5'-trifluorobiphenyl-2-aMine | 915416-45-4 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 3,4,5-Trifluoro-2'-aminobiphenyl | C12H8F3N | CID 44249263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3',4,5-Trifluorobiphenyl-2-amine | C12H8F3N | CID 46314349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.com [fishersci.com]

- 10. haihangchem.com [haihangchem.com]

- 11. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. bucknell.edu [bucknell.edu]

- 14. 7.2 Organic Solvents [ehs.cornell.edu]

- 15. researchgate.net [researchgate.net]

Strategic Functionalization of Fluorinated Anilines: Navigating Electronic Conflicts in EAS

Executive Summary & Scope

In medicinal chemistry, the "trifluorophenyl aniline" motif—encompassing both (trifluoromethyl)anilines and polyfluoroanilines —represents a critical scaffold for modulating lipophilicity and metabolic stability (e.g., Sorafenib, Nilotinib). However, functionalizing these cores via Electrophilic Aromatic Substitution (EAS) presents a unique "electronic tug-of-war."

The core challenge lies in the conflict between the strongly activating, ortho/para-directing amine (

This guide provides a regioselective roadmap for researchers. We move beyond standard textbook definitions to address the practical realities of synthesizing halogenated and nitrated fluorophenyl aniline intermediates, focusing on 3-(trifluoromethyl)aniline and

Mechanistic Theory: The Electronic Tug-of-War

To control regioselectivity, one must map the competing electronic vectors. The amine group almost always dictates the primary orientation, but the fluorinated group determines the kinetics and secondary site preference.

Vector Analysis of 3-(Trifluoromethyl)aniline

In 3-(trifluoromethyl)aniline, the substituents occupy positions 1 (

-

Amine Effect (

): Strong resonance donor ( -

Trifluoromethyl Effect (

): Strong inductive withdrawer ( -

The Conflict:

-

C2: Sterically crowded (sandwiched between

and -

C6: Ortho to

, Para to -

C4: Para to

, Ortho to -

C5: Meta to

(disfavored by resonance), Meta to

-

Conclusion: The resonance activation of the amine dominates the inductive deactivation of the

Visualization: Regioselectivity Decision Matrix

Figure 1: Regiochemical outcome analysis for 3-(trifluoromethyl)aniline. The C4 position is the thermodynamic and kinetic favorite.

Experimental Protocols

The following protocols are designed to maximize yield while suppressing over-substitution and oxidation side reactions.

Protocol A: Regioselective Bromination of 3-(Trifluoromethyl)aniline

Objective: Synthesis of 4-bromo-3-(trifluoromethyl)aniline.

Challenge: Avoiding poly-bromination and oxidation of the amine.

Solution: Use of N-Bromosuccinimide (NBS) in a polar aprotic solvent. Elemental bromine (

| Parameter | Specification | Rationale |

| Reagent | N-Bromosuccinimide (NBS) | Provides a controlled, low concentration of electrophilic Br+. |

| Solvent | DMF or Acetonitrile | DMF promotes the polar transition state; stabilizes the intermediate. |

| Temperature | 0°C to RT | Low temp prevents dibromination at C2/C6. |

| Stoichiometry | 1.05 equiv NBS | Slight excess ensures conversion without over-bromination. |

Step-by-Step Workflow:

-

Dissolution: Dissolve 3-(trifluoromethyl)aniline (10 mmol) in anhydrous DMF (20 mL) under

atmosphere. -

Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes. Do not dump all at once; exotherm control is key.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

-

Quench: Pour the mixture into ice-water (100 mL). The product usually precipitates.

-

Workup: If solid, filter and wash with water. If oil, extract with EtOAc (

mL), wash with brine, dry over -

Purification: Recrystallize from Hexane/Ethanol or flash chromatography if regioisomers (C6) are present >5%.

Validation:

-

Expected Yield: 85–92%.

-

1H NMR Check: Look for the loss of the para-proton and a simplified coupling pattern (two doublets and a singlet).

Protocol B: Nitration via "Protect-React-Deprotect" Strategy

Objective: Introduction of a Nitro group (precursor to diamines).

Challenge: Nitric acid oxidizes free anilines to black tars ("aniline black"). Furthermore, in strong acid,

Step-by-Step Workflow:

-

Protection: React 3-(trifluoromethyl)aniline with Acetic Anhydride (

, 1.2 eq) in AcOH. Heat to 60°C for 1 hour. Pour into water to isolate the acetanilide. -

Nitration:

-

Dissolve the acetanilide in concentrated

at 0°C. -

Add fuming

(1.1 eq) dropwise, maintaining temp < 10°C. -

Stir at 0–5°C for 1 hour.

-

-

Quench: Pour onto crushed ice. Filter the yellow solid (Nitroacetanilide).

-

Deprotection: Reflux the solid in 6M HCl/Ethanol (1:1) for 2 hours.

-

Neutralization: Cool and neutralize with NaOH to pH 8 to liberate the free amine.

Special Case: Biaryl Systems (N-Phenyl-Polyfluoroanilines)

When dealing with

-

Ring A (Phenyl): Electron-rich, activated by Nitrogen lone pair.

-

Ring B (Perfluorophenyl): Electron-poor, severely deactivated by 5 Fluorines.

Rule: EAS will always occur on the non-fluorinated Ring A. The fluorinated ring acts effectively as a massive electron-withdrawing group (

Biaryl Visualization

Figure 2: Inter-ring selectivity in biaryl amine systems.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Black/Tarry Reaction Mixture | Oxidation of free amine. | Switch from |

| Regioisomer Mix (C4 vs C6) | Temperature too high; loss of kinetic control. | Lower reaction temperature to -10°C or 0°C. |

| No Reaction | Deactivation by | Switch solvent to highly polar medium (TFA or |

| Meta-Substitution Product | Protonation of Amine.[2] | In highly acidic media, |

References

-

BenchChem Technical Support. (2025).[4] Regioselectivity in Reactions with N-propyl-3-(trifluoromethyl)aniline. BenchChem. Link[3]

-

BenchChem Application Notes. (2025). Bromination of 3-(trifluoromethyl)aniline using NBS. BenchChem. Link[3]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution: The Mechanism. Master Organic Chemistry. Link

-

Chemistry LibreTexts. (2023). Regioselectivity in Electrophilic Aromatic Substitution. LibreTexts. Link

-

Sigma-Aldrich. (n.d.). 2-Bromo-4-nitro-6-(trifluoromethyl)aniline Product Sheet. Merck KGaA. Link

Sources

Application Note: High-Efficiency Synthesis of 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine

[1][2][3]

Executive Summary & Strategic Context

The target molecule, 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine , is a critical pharmacophore and intermediate, most notably serving as the primary precursor for the succinate dehydrogenase inhibitor (SDHI) fungicide Fluxapyroxad .[1]

Synthesizing this scaffold presents two distinct chemoselective challenges:

-

Catalyst Poisoning: The free amine (

) at the ortho position of the electrophile can coordinate to the palladium center, arresting the catalytic cycle (formation of "palladium black"). -

Protodeboronation: The electron-deficient 3,4,5-trifluorophenyl ring renders the boronic acid highly susceptible to base-catalyzed protodeboronation, a parasitic side reaction that consumes the nucleophile before coupling occurs.

This guide details a Direct Coupling Protocol utilizing SPhos Pd G2 , a Buchwald precatalyst designed to overcome these specific limitations. Unlike traditional industrial routes that couple 2-chloronitrobenzene followed by hydrogenation, this protocol allows for direct, single-step access to the amine in high yield, suitable for medicinal chemistry and process optimization labs.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis relies on the Suzuki-Miyaura cross-coupling of 2-bromoaniline (Electrophile) and 3,4,5-trifluorophenylboronic acid (Nucleophile).

The Catalyst System: Why SPhos Pd G2?

We utilize SPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)).

-

Steric Bulk: The cyclohexyl rings on the phosphorus atom provide sufficient steric bulk to prevent the substrate's free amine from binding tightly to the Pd(0) center.

-

Electronic Richness: The electron-rich phosphine facilitates the oxidative addition of the aryl bromide, which is often the rate-determining step.

-

Precatalyst Activation: The G2 scaffold ensures rapid generation of the active monoligated

species under mild conditions, crucial for outcompeting the protodeboronation of the fluorinated partner.

Visualizing the Reaction Pathway

Figure 1: Reaction scheme highlighting the coupling partners and the competitive protodeboronation pathway.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (Example) | Role |

| 2-Bromoaniline | 172.02 | 1.0 | 172 mg (1.0 mmol) | Electrophile |

| 3,4,5-Trifluorophenylboronic acid | 175.86 | 1.5 | 264 mg (1.5 mmol) | Nucleophile |

| SPhos Pd G2 | 720.64 | 0.01 | 7.2 mg (0.01 mmol) | Precatalyst |

| Potassium Phosphate ( | 212.27 | 2.0 | 425 mg (2.0 mmol) | Base |

| 1,4-Dioxane | - | - | 4.0 mL | Solvent |

| Deionized Water | - | - | 1.0 mL | Co-solvent |

Step-by-Step Methodology